

# Application Notes and Protocols for Pyruvate Kinase Activity Assay Using TEPP-46

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Compound of Interest		
Compound Name:	TEPP-46	
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for measuring the activity of pyruvate kinase (PK), with a specific focus on the activation of the M2 isoform (PKM2) by the small molecule activator **TEPP-46**. This assay is crucial for studying the role of PKM2 in various physiological and pathological processes, including cancer metabolism, and for the screening and characterization of novel PKM2 modulators.

#### Introduction

Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final, rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is of particular interest in cancer research as it can exist in a highly active tetrameric form or a less active dimeric form. [2][3] The dimeric form of PKM2 plays a non-canonical role in promoting anabolic metabolism and gene transcription, which supports tumor growth.[3][4]

**TEPP-46** is a potent and selective small-molecule activator of PKM2.[5][6] It stabilizes the tetrameric conformation of PKM2, thereby increasing its enzymatic activity and shifting cancer cell metabolism from anabolic processes towards ATP production.[2][7] This has been shown to suppress tumor growth in preclinical models.[7] The following protocol describes a robust and



reliable method to measure PKM2 activity in response to **TEPP-46** using a lactate dehydrogenase (LDH)-coupled enzyme assay.[5][8][9]

### **Principle of the Assay**

The activity of pyruvate kinase is determined using a coupled enzyme assay. In the first reaction, pyruvate kinase catalyzes the transfer of a phosphate group from PEP to ADP, producing pyruvate and ATP. The pyruvate generated is then utilized in a second reaction by lactate dehydrogenase (LDH), which catalyzes the reduction of pyruvate to lactate. This second reaction consumes NADH, which can be monitored by the decrease in absorbance at 340 nm. [8][9][10][11] The rate of NADH oxidation is directly proportional to the pyruvate kinase activity.

**Experimental Protocols** 

**Materials and Reagents** 

Reagent	Supplier	Catalog Number
TEPP-46	Selleck Chemicals	S7333
Pyruvate Kinase Assay Kit	Sigma-Aldrich	MAK072
Recombinant Human PKM2	Abcam	ab128551
96-well UV-transparent flat- bottom plates	Corning	3635
Spectrophotometric multiwell plate reader	(e.g., SpectraMax)	-

Note: A commercially available pyruvate kinase activity assay kit is recommended as it provides optimized buffers and substrates. Alternatively, individual reagents can be prepared.

### **Preparation of Reagents**

- Pyruvate Kinase Assay Buffer (if not using a kit): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.
- **TEPP-46** Stock Solution (10 mM): Dissolve **TEPP-46** in DMSO. Store at -20°C. Further dilute in assay buffer to desired working concentrations just before use.



- Cell Lysate Preparation:
  - Culture cells to the desired confluency. Treat with TEPP-46 or vehicle (DMSO) for the desired time (e.g., 1-4 hours).[5][12]
  - Wash cells with ice-cold PBS.
  - Lyse cells in 4 volumes of ice-cold pyruvate kinase assay buffer containing a protease inhibitor cocktail.
  - Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to remove insoluble material.[13]
  - Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
  - Normalize the protein concentration of all samples with the assay buffer.

#### **Assay Procedure (LDH-Coupled Method)**

- Prepare Reaction Mix: For each well, prepare a reaction mix containing:
  - Pyruvate Kinase Assay Buffer
  - 1 mM Phosphoenolpyruvate (PEP)
  - 1 mM ADP
  - o 0.2 mM NADH
  - 1-2 units/mL Lactate Dehydrogenase (LDH)
- · Set up the Plate:
  - Blank: Add reaction mix without sample.
  - Samples: Add 5-20 μg of cell lysate or an appropriate amount of recombinant PKM2 to each well.



- TEPP-46 Treatment: For in vitro activation, add varying concentrations of TEPP-46 to the
  wells containing the sample. Ensure the final DMSO concentration is consistent across all
  wells and does not exceed 0.5%.
- Initiate the Reaction: Add the sample/**TEPP-46** mixture to the reaction mix in the 96-well plate. The final volume in each well should be 100-200 µL.
- Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.

#### **Data Analysis**

- Calculate the Rate of NADH Consumption: Determine the change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve for each sample.
- Calculate Pyruvate Kinase Activity: Use the Beer-Lambert law to calculate the enzyme activity. The extinction coefficient for NADH at 340 nm is 6.22 mM<sup>-1</sup>cm<sup>-1</sup>.

Activity (U/mg) =  $(\Delta A340/min)$  / (6.22 \* mg of protein) \* reaction volume (mL) / path length (cm)

One unit (U) of pyruvate kinase is defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mole of pyruvate per minute at the specified temperature.[13]

 Dose-Response Curve for TEPP-46: To determine the half-maximal activation concentration (AC50) of TEPP-46, plot the pyruvate kinase activity against the logarithm of the TEPP-46 concentration and fit the data to a sigmoidal dose-response curve. TEPP-46 has been reported to have an AC50 of approximately 92 nM for PKM2.[5][6]

#### **Data Presentation**

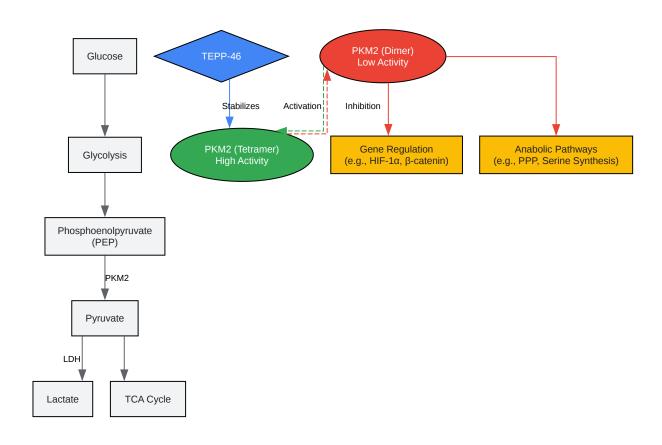
Table 1: Example Data for TEPP-46 Activation of PKM2 in Cell Lysate



TEPP-46 Conc. (nM)	ΔA340/min (Mean ± SD)	PKM2 Activity (U/mg)	% Activation
0 (Vehicle)	0.015 ± 0.002	0.121	0
10	0.025 ± 0.003	0.201	66.1
50	0.048 ± 0.004	0.386	219.0
100	0.075 ± 0.006	0.603	398.3
500	0.110 ± 0.008	0.884	630.6
1000	0.115 ± 0.007	0.924	663.6

# Visualizations Signaling Pathway



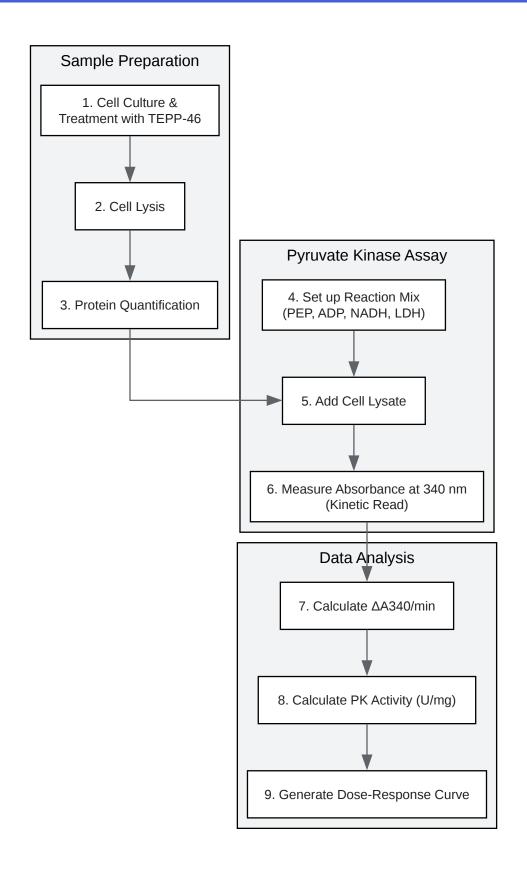


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Caption: PKM2 signaling and the effect of TEPP-46.

### **Experimental Workflow**





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Caption: Workflow for the pyruvate kinase activity assay.



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